2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide
Description
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a triazine derivative featuring a thioacetamide linker and a 4-butylphenyl substituent. Its core structure comprises a 1,2,4-triazin-3-yl ring substituted with an amino (-NH₂), methyl (-CH₃), and ketone (-O) group at positions 4, 6, and 5, respectively. The thioether (-S-) group bridges the triazine moiety to an acetamide (-CH₂-C(=O)-NH-) chain, which terminates in a 4-butylphenyl group. The molecular formula is inferred as C₁₅H₂₀N₄O₂S, with a molecular weight of approximately 320.4 g/mol (estimated based on structural analogs) .
Structural analogs vary in substituents on the triazine ring and the aryl group, influencing physicochemical and biological behaviors .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-3-4-5-12-6-8-13(9-7-12)18-14(22)10-24-16-20-19-11(2)15(23)21(16)17/h6-9H,3-5,10,17H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZDDGMMCJNTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the intermediate compound with an acetic anhydride derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether group.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the amino and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced triazine derivatives.
Substitution: Substituted derivatives with modified amino or acetamide groups.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between the target compound and three analogs from chemical databases:
Key Observations:
Analog 3’s 4-methoxyphenyl and 4-ethoxybenzyl substituents introduce polar oxygen atoms, likely improving aqueous solubility .
The 4-ethoxybenzyl group in Analog 3 adds both steric hindrance and hydrogen-bonding capacity, which could modulate receptor affinity .
Molecular Weight Trends :
- The target compound has the lowest molecular weight (~320.4 g/mol), aligning with “Rule of Five” guidelines for drug-likeness. In contrast, Analog 2 and 3 exceed 400 g/mol, which may limit bioavailability .
Research Findings and Implications
While the provided evidence focuses on structural data, the following hypotheses can be drawn:
- Bioactivity : The target compound’s butyl chain may optimize balance between lipophilicity and solubility, making it a candidate for hydrophobic target binding.
- Synthetic Feasibility : Analogs with chloro or methoxy groups (e.g., Analog 2 and 3) might require more complex synthesis due to additional functionalization steps .
- Toxicity Considerations : Chlorinated analogs (e.g., Analog 2) may pose higher toxicity risks, necessitating further toxicological profiling .
Biological Activity
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide is a member of the triazine family and has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including antitumor and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 321.36 g/mol. The compound features a triazine ring structure which is significant for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antitumor activity. For instance:
- Cell Line Studies : Compounds with similar structures were tested on various human lung cancer cell lines (A549, HCC827, NCI-H358). The results showed significant cytotoxic effects with IC50 values ranging from 6.26 to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Similar Compound | HCC827 | 6.26 ± 0.33 | 2D |
| Similar Compound | NCI-H358 | 6.48 ± 0.11 | 2D |
| Similar Compound | HCC827 | 20.46 ± 8.63 | 3D |
| Similar Compound | NCI-H358 | 16.00 ± 9.38 | 3D |
These findings suggest that the triazine derivatives may inhibit tumor growth effectively while being less toxic in natural conditions.
Antimicrobial Activity
In addition to antitumor properties, compounds related to this triazine structure have demonstrated antimicrobial activity:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that similar compounds possess varying degrees of antibacterial and antifungal activities against cultured pathogens . The presence of functional groups in these compounds plays a critical role in their interaction with microbial targets.
The biological activity of the compound is believed to be associated with its ability to bind to DNA and inhibit cell proliferation:
- DNA Binding : Research indicates that these compounds can bind within the minor groove of DNA, affecting replication and transcription processes . This binding is crucial for their antitumor effects.
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazine derivatives against colon carcinoma cells, revealing one compound with an IC50 value of 6.2 μM against HCT-116 cells .
- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of triazine derivatives against a range of bacteria and fungi, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
